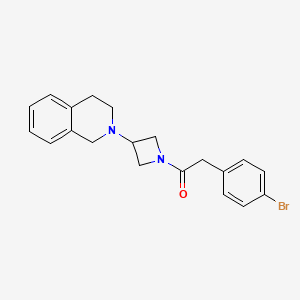

2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to dihydroisoquinolinyl and bromophenyl structures often involves multi-step reactions, including CuI-catalyzed tandem reactions and other catalytic processes. For instance, the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates via three-component reactions demonstrates the complexity involved in constructing such molecules (Ye, Zhou, & Wu, 2009). Another example is the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, indicating the strategic incorporation of bromo groups in the molecular framework (He et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds showcases a variety of intramolecular interactions, including hydrogen bonding patterns. For instance, compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone reveal the significance of hydrogen bonding in stabilizing the crystal structure, as well as the role of weak interactions in molecular assembly (Balderson et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves various transformations, including the formation of bromonium ylides and other intermediates critical for further chemical modifications. The intramolecular nucleophilic attack mechanisms, as discussed in the synthesis of 4-bromo-1,2-dihydroisoquinolines, highlight the dynamic nature of these molecules (He et al., 2016).

Scientific Research Applications

- Compounds synthesized from the condensation of aromatic amines with N-phenylacetamide, including derivatives of azetidinone, exhibited notable in vitro antimicrobial and antitubercular activities against various strains, indicating potential in designing antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).

- The synthesis of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives showcased promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains, suggesting effective antibacterial and antifungal properties (Nayak et al., 2016).

Antioxidant and Antibacterial Properties

Research into the synthesis and biological evaluation of certain derivatives revealed their potential as antioxidants and antibacterial agents:

- A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized, and among them, certain compounds displayed significant antioxidant activity and considerable antibacterial and antifungal effects, highlighting their potential in therapeutic applications (Jyothish Kumar & Vijayakumar, 2017).

Crystal Structure and Molecular Interactions

Studies on the crystal structure and molecular interactions of derivatives also provide insightful information:

- The investigation of hydrogen-bonding patterns in enaminones, including derivatives similar in structure to 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone, revealed intricate intra- and intermolecular hydrogen bonding, which contributes to understanding the stability and reactivity of these compounds (Balderson et al., 2007).

properties

IUPAC Name |

2-(4-bromophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O/c21-18-7-5-15(6-8-18)11-20(24)23-13-19(14-23)22-10-9-16-3-1-2-4-17(16)12-22/h1-8,19H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPLKUBLBMFVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2492886.png)

![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine](/img/structure/B2492888.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)

![1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone](/img/structure/B2492898.png)

![(Z)-ethyl 4-((4-((4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2492899.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)

![Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B2492906.png)